molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride

Cat. No.: B2392709
CAS No.: 1266690-58-7
M. Wt: 295.22
InChI Key: MADKQONHKTUXRX-UHFFFAOYSA-N
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Description

“1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2O.2ClH . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It is also known to be a 5-HT1A receptor agonist .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 253.14 .


Chemical Reactions Analysis

The metabolites of Niaprazine, which “this compound” is a major part of, occur by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .


Physical And Chemical Properties Analysis

The compound presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234°C (lit.), a boiling point of 363.6°C at 760 mmHg, and a vapor pressure of 1.78E-05mmHg at 25°C .

Mechanism of Action

Target of Action

The primary target of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

This compound acts mainly as a 5-HT1A receptor agonist , meaning it binds to this receptor and activates it . It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Pharmacokinetics

It is known that it is metabolized in the liver and excreted renally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The activation of the 5-HT1A receptor and the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to various molecular and cellular effects. These include mood elevation, reduced anxiety, and increased feelings of happiness. Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride in laboratory experiments is its high affinity for serotonin receptors, which allows for precise modulation of serotonin activity. Additionally, this compound has a relatively long half-life, which allows for sustained effects over time. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses.

Future Directions

There are several potential future directions for research involving 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride. One area of interest is the role of serotonin in the development and progression of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in relation to its potential therapeutic applications. Finally, the development of more selective and potent serotonin receptor agonists, based on the structure of this compound, could lead to the development of new and more effective treatments for a variety of conditions.

Synthesis Methods

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperazine, followed by the addition of propylamine and subsequent purification steps. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride has been used in a variety of scientific studies to investigate the role of serotonin in various biological processes. For example, this compound has been used to study the effects of serotonin on the cardiovascular system, as well as its role in regulating mood and behavior.

Safety and Hazards

The compound is known to be incompatible with oxidizing agents and should not be kept or handled near them . It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Cellular Effects

The compound’s interaction with serotonin receptors can influence various cellular processes. For instance, it can affect cell signaling pathways related to serotonin, potentially influencing mood, appetite, and sleep. It may also impact gene expression related to these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to serotonin receptors, acting as an agonist. This binding can inhibit the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing their signaling .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that its effects would be observed shortly after administration and could potentially last for several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is known that the compound is active at doses between 20 and 150 mg, but higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Metabolic Pathways

This compound is metabolized in the liver, likely involving various Cytochrome P450 enzymes

Transport and Distribution

Given its biochemical properties, it is likely that it can cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its ability to interact with serotonin receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADKQONHKTUXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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